Enhanced Chemical Stability in MOFs: A Shield Against Acidic and Basic Conditions
The trifluoromethyl (-CF3) group at the 5-position of isophthalic acid provides a hydrophobic shielding effect when incorporated into MOFs, significantly enhancing chemical stability compared to unsubstituted isophthalic acid. In a study on UiO-67 analogs, the framework containing -CF3 groups at ortho positions remained intact after treatment with 8 M HCl and 10 mM NaOH [1]. Critically, the study also demonstrated that placing the -CF3 group at the meta position (as in 5-(trifluoromethyl)isophthalic acid) provides a shielding effect, although to a lesser degree than the ortho-substituted derivative. This confirms the class-level inference that any -CF3 substitution enhances stability over the unsubstituted parent compound, which is highly susceptible to degradation under such conditions.
| Evidence Dimension | Chemical Stability |
|---|---|
| Target Compound Data | MOF remains stable in 8 M HCl and 10 mM NaOH (class-level inference based on the behavior of structurally related -CF3 substituted UiO-67 analogs). |
| Comparator Or Baseline | Unsubstituted isophthalic acid (MOF degrades under similar acidic/basic conditions). |
| Quantified Difference | Quantitative difference not directly measured for the target compound, but class-level inference indicates a substantial increase in stability from non-stable to highly stable. |
| Conditions | UiO-67-type Metal-Organic Framework, exposure to aqueous solutions at room temperature. |
Why This Matters
This enhanced chemical stability is critical for industrial applications where MOFs may be exposed to harsh conditions, such as in catalysis, separation processes, or environmental remediation, making the -CF3 functionalized linker a superior choice for robust material design.
- [1] Wang, K., Huang, H., Zhou, X., Wang, Q., Li, G., Shen, H., ... & Zhong, C. (2019). Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability. Inorganic Chemistry, 58(9), 5689-5695. View Source
